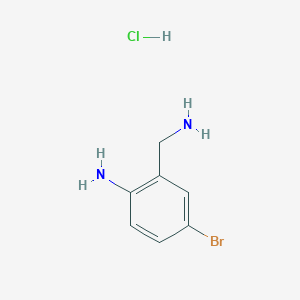

2-(Aminomethyl)-4-bromoaniline hydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-4-bromoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3H,4,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBOMTZPTSKDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004997-73-2 | |

| Record name | Benzenemethanamine, 2-amino-5-bromo-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004997-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-bromoaniline hydrochloride typically involves the bromination of aniline derivatives followed by the introduction of an aminomethyl group. One common method is the bromination of 4-bromoaniline, followed by a reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The subsequent aminomethylation can be achieved using formaldehyde and ammonium chloride under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-bromoaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-(Aminomethyl)aniline.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: 2-(Aminomethyl)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- 2-(Aminomethyl)-4-bromoaniline hydrochloride serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its reactivity is enhanced due to the presence of the bromine atom, which facilitates nucleophilic substitution reactions.

2. Biochemical Studies

- The compound is utilized in enzyme interaction studies, acting as a substrate in biochemical assays. Its ability to undergo nucleophilic substitution makes it a valuable tool for investigating enzyme mechanisms and kinetics.

3. Medicinal Chemistry

- Research indicates potential applications in developing antitumor and antiviral agents. Derivatives of this compound have shown inhibitory effects on specific kinases involved in cancer proliferation, particularly MEK inhibitors .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various bacterial strains, as shown in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that the halogen substituents significantly enhance its bioactivity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Case Studies

1. Inhibition of Dual Specificity Kinases

- A study demonstrated that derivatives of this compound inhibited dual specificity kinases implicated in cancer cell proliferation. This inhibition led to a reversal of transformed phenotypes in specific cell lines, indicating therapeutic potential.

2. Antimicrobial Efficacy

- In vitro tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of halogen substitutions in enhancing bioactivity against resistant strains.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-bromoaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-(Aminomethyl)-4-bromoaniline hydrochloride and related compounds:

Key Observations:

Halogen vs. Electron-Withdrawing Groups: The bromine substituent in 2-(Aminomethyl)-4-bromoaniline HCl is less polar but more lipophilic than the nitro group in its nitro analog (C₇H₁₀ClN₃O₂, ). This may enhance membrane permeability but reduce aqueous solubility compared to the nitro derivative. Bromine’s larger atomic radius increases molecular weight (~241.5 vs. 203.63 g/mol) and may influence steric interactions in binding applications.

Aminomethyl Positioning: The 2-aminomethyl group distinguishes these compounds from derivatives like 4-[2-(Dimethylamino)ethyl]aniline HCl , which features a bulkier tertiary amine chain at the 4-position. This difference likely impacts basicity and hydrogen-bonding capacity.

Complexity vs. Simplicity: Milnacipran HCl incorporates a cyclopropane ring and tertiary amines, making it pharmacologically active as a serotonin-norepinephrine reuptake inhibitor. In contrast, 2-(Aminomethyl)-4-bromoaniline HCl’s simpler structure suggests utility as a synthetic intermediate rather than a direct drug candidate.

Physicochemical Properties (Inferred)

| Property | 2-(Aminomethyl)-4-bromoaniline HCl | 2-(Aminomethyl)-4-nitroaniline HCl |

|---|---|---|

| Water Solubility | Moderate (HCl salt enhances it) | Higher (polar nitro group) |

| Lipophilicity (LogP) | Higher (Br substituent) | Lower |

| Stability | Likely stable to oxidation | Nitro group may reduce stability |

Biological Activity

Overview

2-(Aminomethyl)-4-bromoaniline hydrochloride is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of bromoaniline and features an amine functional group that may influence its reactivity and biological interactions.

- Molecular Formula : CHBrClN

- Molecular Weight : 273.99 g/mol

- CAS Number : 1004997-73-2

- Solubility : Soluble in water with a solubility of approximately 0.0553 mg/ml.

- Log P (octanol-water partition coefficient) : Approximately 1.91, indicating moderate hydrophobicity which can affect its bioavailability.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. In vitro assays have demonstrated that derivatives of bromoaniline exhibit significant antiproliferative activity against various cancer cell lines.

The compound has been noted for its ability to inhibit cell proliferation in a dose-dependent manner, suggesting it may interfere with cellular signaling pathways critical for cancer cell survival.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Tumor Growth : The compound has shown to reduce the viability of cancer cells without inducing apoptosis, indicating a possible cell cycle arrest mechanism.

- Impact on Inflammatory Cytokines : Studies suggest that this compound may modulate inflammatory responses by altering cytokine levels, which can be critical in cancer progression and metastasis .

Case Studies

- Glioblastoma Research : In a study focusing on glioblastoma, related compounds were tested for their effects on cell viability and inflammatory markers. The results indicated that these compounds could significantly impair the malignant phenotype of glioblastoma cells, suggesting potential therapeutic applications in aggressive brain tumors .

- Antiparasitic Activity : Research involving derivatives of bromoaniline has also highlighted their effectiveness against Plasmodium falciparum, the causative agent of malaria. These studies reported substantial inhibition rates at low concentrations, showcasing the versatility of bromoaniline derivatives in treating various diseases .

Toxicological Considerations

While investigating the biological activity, it is essential to consider the safety profile of this compound:

- Cytotoxicity : Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, it may also present cytotoxic effects at higher concentrations.

- Regulatory Status : As with many novel compounds, further studies are necessary to establish comprehensive safety profiles and regulatory compliance for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Aminomethyl)-4-bromoaniline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination or condensation reactions. For example, reacting 4-bromoaniline derivatives with formaldehyde under acidic conditions may yield the aminomethyl group. Ethanol is often used as a solvent, with reflux conditions (70–80°C) and stirring for 1–2 hours to ensure completion . Optimization might include adjusting molar ratios (e.g., 1:1.2 stoichiometry for amine:aldehyde) or using catalysts like sodium cyanoborohydride for reductive amination. Purity can be improved via recrystallization from ethanol/water mixtures .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 262°C for similar hydrochlorides) with literature values .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Look for aromatic protons (~6.8–7.5 ppm) and aminomethyl signals (~3.2–3.8 ppm).

- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- Elemental Analysis : Verify %C, %H, and %N against theoretical values (e.g., C₇H₉BrCl₂N₂: C 31.86%, H 3.43%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvate formation. For example:

- X-ray Crystallography : Resolve ambiguities in protonation states or crystal packing effects (e.g., as done for 2-(4-Bromophenylimino)methyl derivatives) .

- Dynamic NMR : Study rotational barriers of the aminomethyl group to identify conformational isomers .

- Computational Modeling : Compare DFT-calculated spectra (e.g., B3LYP/6-31G*) with experimental data to validate assignments .

Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer :

- pH Control : Maintain solutions at pH 4–6 to prevent dehydrohalogenation or hydrolysis of the C-Br bond .

- Lyophilization : Stabilize the compound as a lyophilized powder and reconstitute in degassed buffers (e.g., PBS with 0.1% BSA) .

- Antioxidants : Add 1–2 mM ascorbic acid to mitigate oxidative degradation of the aromatic amine .

Q. How can mechanistic insights into the reactivity of this compound be gained for catalysis applications?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures (25–60°C) and concentrations to deduce rate laws.

- Isotopic Labeling : Use deuterated analogs (e.g., D₂O solvent) to trace hydrogen transfer pathways in reductive amination .

- Electrochemical Analysis : Cyclic voltammetry can reveal redox-active sites, such as the aromatic amine moiety, for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.